N-(azetidin-3-yl)benzamide
CAS No.: 1219979-21-1
Cat. No.: VC0164255
Molecular Formula: C10H12N2O
Molecular Weight: 176.219
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1219979-21-1 |
---|---|
Molecular Formula | C10H12N2O |
Molecular Weight | 176.219 |
IUPAC Name | N-(azetidin-3-yl)benzamide |
Standard InChI | InChI=1S/C10H12N2O/c13-10(12-9-6-11-7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) |
Standard InChI Key | OPYOGWIZRCQGOP-UHFFFAOYSA-N |
SMILES | C1C(CN1)NC(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Structural Features
N-(azetidin-3-yl)benzamide consists of a benzamide group attached to the nitrogen at the 3-position of an azetidine ring. The azetidine component is a four-membered nitrogen-containing heterocycle that contributes significant strain energy to the molecule. This strained ring system affects the compound's reactivity and creates a unique three-dimensional structure that can influence biological interactions.
The general structure can be represented as follows:
Structural Component | Description |
---|---|
Core ring | Azetidine (four-membered nitrogen heterocycle) |
Functional group | Benzamide |
Connection point | 3-position of azetidine ring |
Molecular formula | C₁₀H₁₂N₂O |
Molecular weight | 176.22 g/mol |
Physical Properties
Property | Estimated Value | Basis for Estimation |
---|---|---|
Physical state | White to off-white solid | Typical for benzamide derivatives |
Solubility | Moderate solubility in polar organic solvents | Based on functional groups present |
Melting point | 140-170°C | Extrapolated from similar benzamide compounds |
LogP | ~1.2-1.8 | Calculated based on structure |
Chemical Reactivity
The azetidine ring in N-(azetidin-3-yl)benzamide contributes to several key reactivity features:
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Ring strain: The four-membered ring possesses significant strain energy, making it susceptible to ring-opening reactions under appropriate conditions .
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Nucleophilic nitrogen: The azetidine nitrogen can participate in various chemical transformations.
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Amide functionality: The benzamide group offers potential for hydrogen bonding and is relatively stable under physiological conditions.
Synthetic Methodologies
General Synthesis Approaches
Several approaches can be employed for synthesizing N-(azetidin-3-yl)benzamide and related compounds. Recent advances in azetidine chemistry have made these scaffolds more accessible for medicinal chemistry applications.
From Azetidine-3-amine Precursors
One potential synthetic route involves the acylation of azetidine-3-amine with benzoyl chloride or benzoic acid derivatives. This approach benefits from recent advancements in azetidine-3-amine synthesis as described in the literature .
The general reaction scheme might include:
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Protection of the azetidine nitrogen (if necessary)
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Acylation with benzoyl chloride or activated benzoic acid
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Deprotection (if required)
Ring Closure Methods
Alternative approaches may involve forming the azetidine ring after installing the benzamide functionality. This could be achieved through cyclization of appropriately functionalized precursors, although this approach may be more challenging due to the strain associated with forming four-membered rings.
Recent Synthetic Advances
Recent literature has described single-step synthesis methods for azetidine-3-amines, which could serve as key precursors for N-(azetidin-3-yl)benzamide synthesis. For example, researchers have reported simplified routes to functionalized azetidine scaffolds that avoid multi-step sequences previously required .
Applications in Drug Discovery
Role as a Medicinal Chemistry Scaffold
The azetidine ring has become increasingly important in medicinal chemistry for several reasons:
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Conformational Constraint: The rigid four-membered ring can lock molecules into bioactive conformations.
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Metabolic Stability: Azetidines can provide improved metabolic stability compared to more flexible analogs.
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Novel Intellectual Property Space: As a less explored heterocycle compared to five and six-membered rings, azetidine-containing compounds offer opportunities for novel intellectual property.
Pharmaceutical Development Considerations
Several pharmaceutical properties make N-(azetidin-3-yl)benzamide an interesting candidate for drug development:
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Molecular Weight: At approximately 176 g/mol, it provides considerable opportunity for further elaboration while maintaining drug-like properties.
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Hydrogen Bond Donors/Acceptors: The compound contains suitable numbers of hydrogen bond donors and acceptors for optimal drug-like properties.
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Synthetic Accessibility: Recent advances in azetidine-3-amine synthesis improve the feasibility of developing compound libraries based on this scaffold .
Structure-Based Design and Optimization
Molecular Modeling Insights
Computational approaches can provide valuable insights into the behavior of N-(azetidin-3-yl)benzamide in biological systems:
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Docking studies with potential protein targets could identify key binding interactions to guide optimization.
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Conformational analysis can reveal the accessible conformational space of the molecule, helping to understand its potential binding modes.
Optimization Strategies
Several approaches could be considered for optimizing N-(azetidin-3-yl)benzamide derivatives:
Modification Site | Potential Modifications | Expected Impact |
---|---|---|
Benzamide ring | Introduction of various substituents | Modulation of electronic properties and binding interactions |
Azetidine nitrogen | Protection/alkylation | Changes in basicity and hydrogen bonding capability |
Amide functionality | Bioisosteric replacement | Altered stability and binding profile |
Stereochemistry | Control of absolute configuration | Enhanced selectivity for specific targets |
Recent Research Developments
Related Azetidine Compounds
Recent research has focused on developing azetidine-containing compounds for various applications:
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Protein Kinase Inhibitors: Several aminoheteroaryl compounds containing nitrogen heterocycles have been developed as protein kinase inhibitors, particularly targeting c-MET .
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Anti-Tubercular Agents: Novel compounds containing multiple nitrogen heterocycles have shown promising activity against Mycobacterium tuberculosis, with IC₅₀ values in the low micromolar range .
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JNK Inhibitors: Aminopyrazole-based JNK3 inhibitors featuring benzamide moieties have demonstrated high potency and selectivity .
Future Research Directions
Several promising avenues for future research on N-(azetidin-3-yl)benzamide include:
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Systematic exploration of structure-activity relationships through targeted modification of the core structure.
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Investigation of potential biological targets through proteomics and phenotypic screening approaches.
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Development of novel synthetic methodologies to access diverse N-(azetidin-3-yl)benzamide derivatives efficiently.
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Exploration of applications in emerging therapeutic areas such as neurodegenerative diseases, where kinase inhibitors have shown promise .
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